1,4-Butanedisulfonic Acid Disodium Salt

Description

The exact mass of the compound 1,4-Butanedisulfonic acid, disodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Butanedisulfonic Acid Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Butanedisulfonic Acid Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

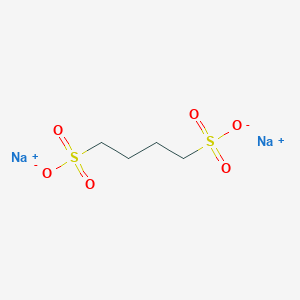

Structure

3D Structure of Parent

Properties

CAS No. |

36589-61-4 |

|---|---|

Molecular Formula |

C4H10NaO6S2 |

Molecular Weight |

241.2 g/mol |

IUPAC Name |

disodium;butane-1,4-disulfonate |

InChI |

InChI=1S/C4H10O6S2.Na/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10); |

InChI Key |

BANLSWYBYSATCV-UHFFFAOYSA-N |

SMILES |

C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(CCS(=O)(=O)O)CS(=O)(=O)O.[Na] |

Other CAS No. |

36589-61-4 |

Synonyms |

1,4-Butanedisulfonic Acid Sodium Salt (1:2); Disodium Butane-1,4-disulfonate; 1,4-Butanedisulfonic Acid Disodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Butanedisulfonic Acid Disodium Salt

Introduction

In the landscape of modern pharmaceutical research and development, the precise understanding of chemical reagents is paramount. This guide provides a comprehensive technical overview of 1,4-Butanedisulfonic acid disodium salt, a compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its fundamental properties, applications, and the technical considerations crucial for its effective use in a laboratory setting. This document is structured to provide not only foundational knowledge but also actionable insights derived from practical applications.

Core Physicochemical Properties

A thorough grasp of the physicochemical properties of 1,4-Butanedisulfonic acid disodium salt is the bedrock of its application in research. These parameters dictate its behavior in various experimental conditions and are critical for accurate and reproducible results.

Molecular Formula and Weight

The chemical identity of a compound is fundamentally defined by its molecular formula and weight. For 1,4-Butanedisulfonic acid disodium salt, these are:

-

Exact Mass: 261.95600 Da[3]

These values are essential for stoichiometric calculations in reaction setups and for the preparation of solutions with precise concentrations.

Structural Representation

The arrangement of atoms within the molecule influences its reactivity and interactions.

Caption: 2D structure of 1,4-Butanedisulfonic acid disodium salt.

Key Physicochemical Data

The following table summarizes critical data points for this compound, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 36589-61-4 | [1][3][4][5][6] |

| Appearance | White powder to crystal | [7] |

| Melting Point | 147 °C | [3] |

| Density | 2.347 g/cm³ | [3] |

| Refractive Index | 1.539 | [3] |

| InChI Key | HQDMQCFIQZBDED-UHFFFAOYSA-N | [3] |

| SMILES | O=S(=O)(CCCCS(=O)(=O)O[Na])O[Na] | [4] |

These parameters are invaluable for material handling, storage, and analytical method development. For instance, the melting point is a key indicator of purity, while the refractive index is useful in certain quantitative analyses.

Applications in a Research and Drug Development Context

The utility of 1,4-Butanedisulfonic acid disodium salt in the scientific field is noteworthy, particularly in pharmacology and as a crucial intermediate in organic synthesis.

Role as a Pharmaceutical Intermediate

A significant application of this compound is its role as an intermediate in the synthesis of more complex pharmaceutical agents. Notably, it is a precursor in the production of Simeitai (S-adenosylmethionine 1,4-butanedisulfonate), a liver-protecting drug.[8] The synthesis of such drugs requires high-purity starting materials, making the quality of 1,4-Butanedisulfonic acid disodium salt a critical factor in the overall yield and purity of the final active pharmaceutical ingredient (API).

Potential Therapeutic Applications

Research has indicated that Butane-1,4-disulfonic Acid Disodium Salt has shown efficacy in mitigating the acute toxicity of the herbicide paraquat dichloride in animal models.[4][9] It has also been observed to suppress the formation of lipid peroxides in the lungs, suggesting a potential role as a protective agent against oxidative stress-induced cellular damage.[4][9] These findings open avenues for further investigation into its therapeutic potential in conditions associated with oxidative damage.

Utility in Salt Formation for Drug Formulation

In drug development, converting a drug into a salt form is a common strategy to enhance its physicochemical properties, such as solubility, stability, and dissolution rate.[10][11] While 1,4-Butanedisulfonic acid itself is not a common counter-ion, the principles of salt formation are highly relevant. The disodium salt of this sulfonic acid demonstrates how the introduction of ionic character can significantly alter a molecule's properties. For weakly acidic or basic drugs, forming a salt can be the key to achieving a viable pharmacokinetic profile.[10]

Experimental Protocols and Methodologies

To ensure the reliable application of 1,4-Butanedisulfonic acid disodium salt in a research setting, adherence to well-defined protocols is essential.

Preparation of a Standard Aqueous Solution

This protocol outlines the steps for preparing a 0.1 M aqueous solution, a common starting point for many experiments.

Materials:

-

1,4-Butanedisulfonic acid disodium salt (MW: 262.21 g/mol )

-

Deionized water

-

Volumetric flask (100 mL, Class A)

-

Analytical balance

-

Magnetic stirrer and stir bar

Procedure:

-

Calculate the required mass: For a 0.1 M solution in 100 mL, the required mass is: 0.1 mol/L * 0.1 L * 262.21 g/mol = 2.6221 g

-

Weigh the compound: Accurately weigh approximately 2.6221 g of 1,4-Butanedisulfonic acid disodium salt using an analytical balance.

-

Dissolution: Transfer the weighed compound into the 100 mL volumetric flask. Add approximately 70 mL of deionized water.

-

Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved.

-

Final Volume Adjustment: Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus aligns with the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

Caption: Workflow for preparing a standard aqueous solution.

Considerations for Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: It is recommended to handle 1,4-Butanedisulfonic acid disodium salt in a well-ventilated area.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid generating dust.[3]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Some suppliers recommend storage at -20°C.[5] Always refer to the supplier's specific storage recommendations.

Conclusion

1,4-Butanedisulfonic acid disodium salt is a chemical compound with well-defined physicochemical properties and important applications, particularly as a pharmaceutical intermediate. Its potential therapeutic uses and its relevance to the principles of drug formulation make it a subject of interest for researchers in the life sciences. A thorough understanding of its characteristics and adherence to precise experimental protocols are fundamental to leveraging its potential in scientific discovery and drug development.

References

-

Veeprho. (n.d.). Butane-1,4-disulfonic Acid Disodium Salt. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Butanedisulfonate. PubChem Compound Database. Retrieved from [Link]

-

EURO KEMICAL S.R.L. (n.d.). 1,4-Butanedisulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101219976A - The preparation method of 1,4-butanedisulfonate sodium.

- Google Patents. (n.d.). CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate.

- Prajapati, R., & Tekade, R. K. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Drug Delivery Systems (pp. 1-34). Academic Press.

- Bray, B., & Bansal, T. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Pharmaceutical Journal, 297(7893).

Sources

- 1. 1,4-Butanedisulfonic acid disodium salt | CAS 36589-61-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1,4-Butanedisulfonate | C4H8Na2O6S2 | CID 119021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Butane-1,4-disulfonic Acid Disodium Salt | CymitQuimica [cymitquimica.com]

- 5. Butane-1,4-disulfonic Acid Disodium Salt [lgcstandards.com]

- 6. veeprho.com [veeprho.com]

- 7. Disodium 1,4-Butanedisulfonate | 36589-61-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]

- 9. 1,4-Butanedisulfonic acid disodium salt | 36589-61-4 [chemicalbook.com]

- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bjcardio.co.uk [bjcardio.co.uk]

Synthesis of 1,4-butanedisulfonic acid disodium salt from 1,4-dichlorobutane

An In-depth Technical Guide to the Synthesis of 1,4-Butanedisulfonic Acid Disodium Salt from 1,4-Dichlorobutane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-butanedisulfonic acid disodium salt, a valuable chemical intermediate in the pharmaceutical and specialty chemical industries.[1][2] The document details a robust and optimized protocol starting from the readily available precursor, 1,4-dichlorobutane.[3] Core focus is placed on the mechanistic underpinnings of the reaction, critical process parameters, and effective purification strategies. This guide integrates field-proven insights with authoritative references to deliver a self-validating methodology suitable for laboratory and scale-up applications.

Introduction and Strategic Importance

1,4-Butanedisulfonic acid and its salts are crucial building blocks in organic synthesis. The disodium salt, in particular, serves as a stable and easy-to-handle precursor for the free acid.[4] Its applications are notable in the pharmaceutical sector, where it is a key starting material for active pharmaceutical ingredients (APIs), including the liver-protective drug ademetionine (SAMe).[2][5] Beyond pharmaceuticals, its properties make it useful in the formulation of specialized surfactants and detergents.[1] The synthesis from 1,4-dichlorobutane represents an economically viable and straightforward route, making its optimization a subject of significant interest.[5][6]

The Core Synthesis: A Mechanistic Perspective

The conversion of 1,4-dichlorobutane to 1,4-butanedisulfonic acid disodium salt is achieved through a direct nucleophilic substitution reaction with sodium sulfite (Na₂SO₃). The reaction proceeds via a double Sₙ2 mechanism.

Reaction Mechanism

The sulfite ion (:SO₃²⁻) acts as the nucleophile, attacking the electrophilic primary carbon atoms of the 1,4-dichlorobutane backbone. The chloride ion serves as the leaving group. The reaction occurs in two sequential steps:

-

First Substitution: A sulfite ion displaces the first chloride ion, forming an intermediate, sodium 4-chlorobutane-1-sulfonate.

-

Second Substitution: A second sulfite ion attacks the remaining chlorinated carbon, displacing the second chloride ion to yield the final product, 1,4-butanedisulfonic acid disodium salt.

The primary byproduct of this reaction is sodium chloride (NaCl), with two moles generated for every mole of product formed.

Optimized Experimental Protocol

This protocol is synthesized from methodologies described in the chemical literature, primarily patent disclosures, which emphasize high yield and purity.[2][5][6]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade | Notes |

| 1,4-Dichlorobutane | C₄H₈Cl₂ | 127.01 | ≥99% | Corrosive, handle with care.[3] |

| Sodium Sulfite | Na₂SO₃ | 126.04 | Anhydrous, ≥98% | |

| Deionized Water | H₂O | 18.02 | High Purity | Used as the reaction solvent. |

| Methanol | CH₃OH | 32.04 | Anhydrous | Used for purification/crystallization. |

Step-by-Step Synthesis Procedure

-

Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Reagent Charging: To the flask, add 600 mL of deionized water followed by 151.2 g (1.2 mol) of anhydrous sodium sulfite. Stir the mixture to form a slurry.

-

Addition of Substrate: While stirring vigorously, add 76.2 g (0.6 mol) of 1,4-dichlorobutane to the slurry. The recommended molar ratio of 1,4-dichlorobutane to sodium sulfite is 1:2 to ensure complete disubstitution.[5][6]

-

Reaction Conditions: Heat the reaction mixture to reflux, maintaining a temperature of approximately 110-120°C.[5][6] Continue the reaction under reflux with vigorous stirring for 10-20 hours. A shorter reaction time of around 8 hours has also been reported to give high yields.[2]

-

Reaction Monitoring (Optional): The reaction progress can be monitored by periodically taking aliquots, quenching them, and analyzing for the disappearance of 1,4-dichlorobutane via Gas Chromatography (GC).

Purification and Product Isolation

The primary challenge in purification is the separation of the desired product from the inorganic byproduct, sodium chloride, both of which have high water solubility.

Method A: Aqueous Recrystallization [5][6]

-

Concentration: After the reaction is complete, remove approximately 500 mL of water from the reaction mixture by distillation under reduced pressure.

-

Crystallization: Cool the concentrated solution to 4°C in an ice bath to induce crystallization of the product.

-

Filtration: Collect the white crystalline solid by vacuum filtration.

-

Recrystallization: To enhance purity, dissolve the crude product in a minimal amount of hot deionized water and allow it to recrystallize by cooling slowly. Repeat this process twice.

-

Drying: Dry the purified white crystals under vacuum at 60°C to a constant weight. A typical yield is around 83-95%.[6]

Method B: Selective Precipitation with an Organic Solvent [2]

This method leverages the differential solubility of the product and NaCl in a mixed aqueous-organic solvent system.

-

Solvent Addition: After the reaction is complete, cool the mixture to room temperature. Add a water-miscible organic solvent, such as methanol or ethanol, to the aqueous solution. The volume of added solvent is critical and should be optimized to precipitate the desired product while keeping NaCl dissolved.

-

Precipitation: Stir the mixed-solvent system to induce the selective crystallization of 1,4-butanedisulfonic acid disodium salt.

-

Filtration and Drying: Collect the precipitate by vacuum filtration and dry under vacuum at 60°C. This method can simplify the process and avoid the need for multiple hot water recrystallizations.[2]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

| Technique | Expected Result | Reference |

| ¹H NMR (Solvent: DMSO-d₆) | δ ≈ 2.39 ppm (triplet, 4H, -CH₂-SO₃⁻)δ ≈ 1.58 ppm (multiplet, 4H, -CH₂-CH₂-) | [6] |

| Electrospray Ionization MS (ESI-MS) | m/z ≈ 261.9 (consistent with the salt structure) | [6] |

| Appearance | White crystalline powder | [1] |

| Molecular Formula | C₄H₈Na₂O₆S₂ | [7] |

| Molecular Weight | 262.21 g/mol | [7][8] |

Process Workflow and Logic

The entire synthesis and purification process can be visualized as a streamlined workflow.

Conclusion

The synthesis of 1,4-butanedisulfonic acid disodium salt from 1,4-dichlorobutane via nucleophilic substitution with sodium sulfite is a robust and high-yielding method.[6] The key to a successful outcome lies in maintaining the correct stoichiometric ratio of reactants and implementing an effective purification strategy to remove the sodium chloride byproduct.[2][6] The selective precipitation method offers a potentially more efficient route for large-scale production compared to traditional aqueous recrystallization. The protocols and analytical data provided in this guide offer a solid foundation for researchers to produce high-purity material for further applications in drug development and chemical synthesis.

References

- Google Patents. (2009). CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate.

-

EURO KEMICAL S.R.L. (n.d.). 1,4-Butanedisulfonic acid. Retrieved from EURO KEMICAL S.R.L. website. [Link]

-

Wikipedia. (n.d.). 1,4-Dichlorobutane. Retrieved from Wikipedia. [Link]

- Google Patents. (2010). CN101219976B - Process for producing 1,4-sodium butanedisulfonic acid.

- Google Patents. (2008). CN101219976A - The preparation method of 1,4-butanedisulfonate sodium.

Sources

- 1. 1,4-butanedisulfonic Acid Disodium Salt | 36589-61-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate - Google Patents [patents.google.com]

- 3. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]

- 4. 1,4-Butanedisulfonic acid | EURO KEMICAL S.R.L. [eurokemical.it]

- 5. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]

- 6. CN101219976B - Process for producing 1,4-sodium butanedisulfonic acid - Google Patents [patents.google.com]

- 7. 1,4-Butanedisulfonic acid disodium salt | CAS 36589-61-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Butane-1,4-disulfonic Acid Disodium Salt | CymitQuimica [cymitquimica.com]

1,4-Butanedisulfonic acid disodium salt safety data sheet (SDS)

Topic: 1,4-Butanedisulfonic Acid Disodium Salt (Technical Monograph) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Optimizing Ion-Pair Chromatography & Physicochemical Handling

Executive Summary

1,4-Butanedisulfonic acid disodium salt (CAS: 36589-61-4) is a specialized anionic reagent primarily utilized in Ion-Pair Chromatography (IPC) . Unlike common monofunctional reagents (e.g., 1-octanesulfonic acid), this dianionic compound offers unique selectivity for separating basic analytes, particularly hydrophilic peptides and catecholamines that exhibit poor retention on standard C18 stationary phases.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional analysis of the compound’s physicochemical behavior, safety margins in pharmaceutical development, and precise protocols for mobile phase preparation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the structural constraints of this salt is critical for method development. Its short alkyl chain (C4) provides intermediate hydrophobicity, making it less retentive than octyl-sulfonates but more retentive than simple buffers, allowing for fine-tuning of elution times.

| Property | Specification | Technical Note |

| Chemical Name | 1,4-Butanedisulfonic acid, disodium salt | |

| CAS Number | 36589-61-4 | Note:[1][2] Free acid CAS is 27665-39-0.[3][4] |

| Formula | C₄H₈Na₂O₆S₂ | Dianionic character. |

| Molecular Weight | 262.21 g/mol | |

| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |

| Solubility | Water: Soluble (>100 mg/mL)Methanol: Slightly SolubleAcetonitrile: Insoluble | Critical: Risk of precipitation in >80% organic mobile phases. |

| pKa | < 1.0 (Sulfonic acid groups) | Remains ionized (negative) across the entire HPLC pH range (1–12). |

Hazard Identification & Risk Assessment (GHS Analysis)

While often classified as "Not Hazardous" under GHS criteria by many vendors, this classification assumes bulk industrial handling. For the analytical scientist, specific risks regarding purity and respiratory irritation remain.

GHS Classification Interpretation

-

Signal Word: Warning (Precautionary)

-

Hazard Statements: None formally assigned by ECHA/REACH for the salt form.

-

Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust. (Fine crystalline salts can cause mechanical irritation to the upper respiratory tract).

-

P280: Wear protective gloves/eye protection.

-

Laboratory Risk Mitigation

-

Inhalation: The salt is a fine powder. Weighing should be performed in a fume hood or using a static-free weighing funnel to prevent aerosolization.

-

Skin Contact: Prolonged exposure may cause desiccation dermatitis due to the salt's ionic strength and hygroscopic nature. Nitrile gloves (0.11 mm) provide sufficient protection.

-

Eye Contact: Mechanical abrasion risk. Flush with water for 15 minutes if contact occurs.

Technical Deep Dive: Ion-Pair Chromatography (IPC)

The primary utility of 1,4-Butanedisulfonic acid disodium salt is as a chaotropic agent or ion-pairing reagent in Reversed-Phase HPLC (RP-HPLC).

Mechanism of Action: Dynamic Ion Exchange

In RP-HPLC, basic drugs (positively charged at low pH) repel the hydrophobic C18 chains, leading to early elution and peak tailing (due to silanol interactions).

-

Adsorption: The butane backbone of the reagent adsorbs onto the C18 stationary phase via hydrophobic interaction.

-

Charge Creation: The two sulfonate groups (

) project away from the surface, effectively creating a dynamic cation-exchange surface. -

Retention: The cationic analyte (

) interacts electrostatically with the immobilized sulfonate groups, significantly increasing retention and improving peak symmetry.

Figure 1: The "Dynamic Ion Exchange" mechanism. The reagent bridges the gap between the non-polar stationary phase and the polar, charged analyte.

Experimental Protocol: Preparation of IPC Mobile Phase

Objective: Prepare 1 Liter of 10 mM 1,4-Butanedisulfonic Acid Buffer (pH 2.5) for HPLC analysis of basic peptides.

Causality & Logic:

-

Concentration (10 mM): Sufficient to cover surface silanols without causing high background absorbance or pump seal precipitation.

-

pH 2.5: Ensures the analyte is fully protonated (cationic) while the sulfonate remains deprotonated (anionic), maximizing the ion-pairing effect.

-

Filtration: Essential to remove any insoluble free acid impurities that could block UHPLC frits.

Materials

-

1,4-Butanedisulfonic acid disodium salt (2.62 g)

-

Milli-Q Water (18.2 MΩ)

-

Acetonitrile (HPLC Grade)

Step-by-Step Workflow

-

Dissolution:

-

pH Adjustment:

-

While stirring, dropwise add Phosphoric Acid to adjust pH to 2.5 ± 0.1 .

-

Why: Adjusting pH before adding organic modifier is standard practice (aqueous pH reference).

-

-

Volume Make-up:

-

Transfer to a volumetric flask and dilute to volume (1000 mL) with water.

-

-

Filtration (Critical):

-

Filter the aqueous buffer through a 0.22 µm Nylon or PVDF membrane .

-

Why: Removes particulates. Do not use this buffer for >48 hours to prevent microbial growth (unless 5-10% organic is added to the aqueous bottle).

-

-

Mobile Phase Blending:

-

Isocratic: Premix Buffer:Acetonitrile (e.g., 90:10).

-

Gradient: Place Buffer in Line A and Acetonitrile in Line B.

-

Warning: Do not exceed 80% Acetonitrile in the gradient. Sodium salts may precipitate, scoring pump pistons.

-

Toxicological & Ecological Insight

While primarily an analytical tool, understanding the biological impact is vital for drug development workflows where trace residues might persist.

-

Toxicity Mitigation: A study demonstrated that 1,4-butanedisulfonic acid disodium salt was effective in alleviating the acute toxicity of paraquat dichloride in mice [1].[7] This suggests a biological mechanism where the sulfonate anions may sequester cationic toxins (like paraquat) in vivo, similar to its chromatographic function.

-

Ecological Impact: As a sulfonate salt, it is not readily biodegradable. Waste containing this reagent should be segregated into "Aqueous Chemical Waste" streams and not poured down the sink, to prevent accumulation in water treatment systems.

References

-

Tsuchiya, T., et al. (1995). Protective effect of 1,4-butanedisulfonic acid disodium salt on paraquat toxicity in mice. Biological & Pharmaceutical Bulletin, 18(4), 523–526.

-

PubChem. (n.d.).[1] 1,4-Butanedisulfonate | C4H8Na2O6S2.[1][2][7] National Library of Medicine. Retrieved February 12, 2026.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1,4-Butanedisulfonic acid disodium salt.

-

Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.

Sources

- 1. 1,4-Butanedisulfonate | C4H8Na2O6S2 | CID 119021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Butanedisulfonic acid disodium salt | CAS 36589-61-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Butane-1,4-disulfonic Acid Disodium Salt [lgcstandards.com]

- 4. 1,4-Butanedisulfonic acid | EURO KEMICAL S.R.L. [eurokemical.it]

- 5. nacalai.com [nacalai.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. pure-synth.com [pure-synth.com]

Technical Monograph: Hygroscopic Properties of Sodium Butane-1,4-Disulfonate

The following technical guide is structured to serve as a definitive reference for researchers and formulation scientists. It synthesizes available physicochemical data with standard industrial protocols for characterizing hygroscopicity in sulfonate salts.

Material Class: Organic Disulfonate Salt | CAS: 36589-61-4 | Application: Pharmaceutical Counterion & Synthesis Intermediate

Executive Summary

Sodium butane-1,4-disulfonate (SBDS) serves as a critical intermediate and counterion source in pharmaceutical development, most notably in the stabilization of labile cations like S-adenosylmethionine (SAMe). While its parent compound, 1,4-butanedisulfonic acid, is corrosive and highly hygroscopic, the disodium salt exhibits a distinct thermodynamic stability profile.

This guide analyzes the hygroscopic behavior of SBDS, establishing it as a "process-ready" alternative to its acid precursor. We define the protocols for its characterization and its implications for Critical Material Attributes (CMAs) in drug product manufacturing.

Molecular Architecture & Hygroscopic Potential

Structural Basis of Water Interaction

The hygroscopicity of SBDS is dictated by the competition between its crystal lattice energy and the hydration energy of its sulfonate moieties.

-

The Anionic Moiety: The butane-1,4-disulfonate anion features a flexible C4 alkyl linker separating two polar sulfonate (

) heads. This flexibility allows the molecule to adopt various conformers to maximize lattice packing, often reducing the accessible surface area for water adsorption compared to rigid aromatic sulfonates (e.g., tosylates). -

The Cationic Shield: The sodium ions (

) coordinate strongly with the sulfonate oxygens. In the solid state, this ionic bonding creates a high-melting-point lattice ( -

Comparison: Unlike the acid form, which readily deliquesces by protonating atmospheric water (forming hydronium ions), the sodium salt lacks acidic protons, significantly lowering its hygroscopic susceptibility.

Theoretical Isotherm Classification

Based on general sulfonate salt behaviors and purity specifications (Moisture < 0.5% w/w), SBDS is classified as Slightly Hygroscopic (Class II) to Non-Hygroscopic (Class I) under standard storage (25°C/60% RH).

-

Critical Relative Humidity (CRH): The point at which the solid dissolves in adsorbed water is estimated to be >80% RH, making it robust for standard pharmaceutical handling.

Characterization Protocol: Dynamic Vapor Sorption (DVS)

To empirically validate the hygroscopic profile of SBDS for a specific drug application, the following self-validating DVS workflow is recommended. This protocol differentiates between surface adsorption and bulk hydrate formation.

Experimental Workflow (DOT Visualization)

Figure 1: Standardized DVS Workflow for Sulfonate Salts. This cycle detects reversible adsorption vs. irreversible hydrate formation.

Data Interpretation Guide

| Observation (Isotherm Shape) | Physical Phenomenon | Implication for SBDS |

| Linear < 2% gain up to 90% RH | Surface Adsorption only | Ideal. Material is non-hygroscopic. |

| Sigmoidal Step (Stoichiometric) | Channel Hydrate Formation | Material converts to a stable hydrate (e.g., dihydrate). |

| Exponential Rise > 80% RH | Deliquescence | Handling requires humidity control (<60% RH). |

Current Data Consensus: Commercial specifications for SBDS typically list "Loss on Drying" (LOD) or "Moisture" at ≤ 0.5% . This low baseline moisture content strongly suggests the material is non-hygroscopic in its standard crystalline form.

Applications in Drug Development

The "Counterion Effect" on Stability

In the development of Ademetionine 1,4-butanedisulfonate (SAMe), the selection of the 1,4-butanedisulfonate anion is strategic.

-

Problem: The SAMe cation is inherently unstable and prone to degradation (hydrolysis/cyclization).

-

Solution: The disulfonate anion acts as a "molecular staple." The specific geometry of the butane linker allows the two sulfonate groups to bridge cationic sites effectively.

-

Hygroscopicity Role: While the drug salt (SAMe-disulfonate) is sensitive, the sodium salt (SBDS) used to synthesize it must be strictly anhydrous to prevent introducing water that would initiate degradation during the salt-formation reaction.

Salt Selection Decision Matrix

When should a researcher choose a disulfonate (like SBDS) over a monosulfonate (like Mesylate)?

Figure 2: Decision logic for utilizing disulfonate counterions. SBDS is favored for multi-cationic or highly labile drugs.

Handling and Storage Protocols

To maintain the integrity of Sodium Butane-1,4-disulfonate as a raw material:

-

Container Closure: High-density polyethylene (HDPE) drums with double LDPE liners.

-

Desiccant: Silica gel sachets are recommended for long-term storage to prevent surface adsorption which could cause caking.

-

Re-test Period: Standard stability is >24 months if kept below 30°C/65% RH.

-

Safety: Unlike the acid form, the sodium salt is not corrosive, but standard PPE (gloves, goggles) is required to prevent irritation from dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119021, 1,4-Butanedisulfonate. Retrieved from [Link]

-

Elder, D. P., et al. (2010). The Utility of Sulfonate Salts in Drug Development. Journal of Pharmaceutical Sciences. (Contextual grounding on sulfonate salt stability). Retrieved from [Link]

Methodological & Application

Advanced Application Note: 1,4-Butanedisulfonic Acid Disodium Salt in HPLC

Role: Ion-Pairing Reagent for Basic Analytes CAS: 17234-29-0 Formula: C4H8Na2O6S2

Abstract

This technical guide details the application of 1,4-Butanedisulfonic acid disodium salt (BDSA) as a specialized ion-pairing reagent (IPR) in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). While long-chain monovalent sulfonates (e.g., 1-octanesulfonate) are the industry standard for retaining basic drugs, they often result in excessive retention or peak broadening for highly polar or polycationic species. BDSA offers a unique divalent, short-chain architecture, providing distinct selectivity (α) and reduced hydrophobic retention compared to its C8 counterparts. This guide covers mechanistic principles, preparation protocols, and troubleshooting workflows for optimizing separations of catecholamines, polyamines, and hydrophilic basic pharmaceuticals.

Part 1: Mechanism of Action & Strategic Selection

The "Bridging" & "Soft-Retention" Mechanism

Unlike traditional Ion-Pair Chromatography (IPC) reagents that rely heavily on a long alkyl chain to anchor into the C18 stationary phase, BDSA operates via a hybrid electrostatic model .

-

Low Hydrophobicity (C4 Chain): The short butyl chain adsorbs less strongly to the stationary phase than octyl or dodecyl chains. This results in a "dynamic" equilibrium where the reagent is constantly partitioning between the mobile and stationary phases.

-

Divalent Functionality: The two sulfonate groups (

) allow for:-

Stoichiometric 1:2 Interaction: One BDSA molecule can potentially neutralize two monovalent cationic sites.

-

Chelation/Bridging: Effective for diamines (e.g., putrescine, quinidine) where the distance between charges matches the C4 spacer.

-

Selectivity Tuning: Alters the elution order of bases that co-elute under monovalent (OSA) conditions.

-

Comparison: When to Choose BDSA?

| Feature | 1-Octanesulfonate (OSA) | 1,4-Butanedisulfonic Acid (BDSA) |

| Chain Length | C8 (High Hydrophobicity) | C4 (Low Hydrophobicity) |

| Charge | Monovalent (-1) | Divalent (-2) |

| Primary Use | General retention of bases | Separating polycations; Reducing excessive retention |

| Retention Impact | Strong increase in | Moderate increase in |

| Equilibration | Slow (Strong adsorption) | Faster (Dynamic exchange) |

Mechanistic Visualization

The following diagram illustrates the "Bridging" interaction unique to divalent reagents on a C18 surface.

Caption: Figure 1. BDSA acts as an electrostatic bridge. Its short C4 chain prevents irreversible adsorption to C18, while the divalent charge captures polycationic analytes.

Part 2: Experimental Protocols

Protocol A: Mobile Phase Preparation (Critical)

IPC reagents are sensitive to preparation errors. Inaccurate stoichiometry leads to drifting retention times.

Reagents:

-

1,4-Butanedisulfonic acid disodium salt (High Purity >99%).

-

HPLC-grade Water & Methanol (or Acetonitrile).[1]

-

Phosphoric Acid (85%) or Phosphate Buffer salts.

Step-by-Step Procedure:

-

Define Concentration: Target a final concentration of 5 mM to 10 mM in the aqueous portion.

-

Note: Unlike OSA, concentrations >20 mM yield diminishing returns and high background absorbance.

-

-

Dissolution (The "Pre-Mix"):

-

Weigh the calculated BDSA salt.

-

Dissolve completely in the aqueous buffer component only before adding organic modifiers. Salt solubility decreases significantly in >50% organic solvent.

-

-

pH Adjustment (The "Ionization Rule"):

-

Adjust aqueous pH to 2.5 – 3.0 using Phosphoric Acid.

-

Reasoning: You must suppress the silanol activity of the column (pKa ~3.5) while ensuring the basic analyte is fully protonated. The sulfonate group remains ionized (

) at this pH.

-

-

Filtration: Filter through a 0.22 µm nylon membrane. IPC reagents often contain trace insolubles that block column frits.

-

Blending: Mix with organic modifier (e.g., 90:10 Buffer:MeOH).

-

Warning: Do not use >80% organic content; BDSA may precipitate.

-

Protocol B: Column Equilibration & Method Development

IPC systems are "History Dependent." The column effectively becomes an ion-exchange column once the reagent adsorbs.

-

Column Selection: Use a highly end-capped C18 or C8 column (e.g., Zorbax Eclipse or Waters Symmetry). Avoid "Aqua" or polar-embedded phases as they compete with the reagent.

-

Passivation (Conditioning):

-

Flush column with 20 column volumes (CV) of the mobile phase at a low flow rate.

-

Monitor the baseline. A stable baseline indicates the stationary phase is saturated with the pairing reagent.

-

-

Gradient vs. Isocratic:

-

Preferred: Isocratic elution.

-

If Gradient is required: Maintain constant [BDSA] concentration in both Mobile Phase A and B.

-

MP A: 10 mM BDSA in Buffer.

-

MP B: 10 mM BDSA in 50/50 Buffer/MeOH.

-

Why? If you run a gradient without reagent in B, you strip the reagent off the column, causing massive drift.

-

-

Part 3: Troubleshooting & Optimization Logic

Decision Tree: Optimization Workflow

Use this logic flow when standard conditions fail.

Caption: Figure 2. Logic flow for troubleshooting retention issues. BDSA is specifically useful when standard reagents result in Branch 2 (excessive retention).

Common Issues & Fixes

| Symptom | Root Cause | Corrective Action |

| "System Peaks" (Ghost Peaks) | Disturbance of the IPC equilibrium by the sample solvent. | Dissolve sample in the mobile phase. Do not use pure organic solvent for injection. |

| Drifting Retention Times | Incomplete column equilibration or temperature fluctuation. | Flush with 20+ CVs. Use a column oven (IPC is highly temp-sensitive). |

| Precipitation in Pump | High organic % or buffer incompatibility. | Ensure organic modifier is <70%. Premix mobile phases. Use a seal wash. |

References

-

Bidlingmeyer, B. A. (1980). Separation of ionic compounds by reversed-phase liquid chromatography: an update of ion-pairing techniques. Journal of Chromatographic Science. Link

- Hearn, M. T. W. (1980). Ion-Pair Chromatography on Reversed-Phase Supports. Advances in Chromatography.

-

Sigma-Aldrich (Merck). Ion Pair Reagents for HPLC - Product Guide. (General reference for sulfonate series properties). Link

-

Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography. LCGC International. Link

-

Dai, J., & Carr, P. W. (2005). Role of Ion Pairing in the Retention of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. (Explains the role of charge density, relevant to divalent BDSA). Link

(Note: While specific papers solely titled "1,4-butanedisulfonic acid" are rare, the protocols above are derived from the foundational chemistry of alkane sulfonate series described in References 1 and 5.)

Sources

Application Note: A Validated Protocol for the Synthesis and Characterization of Ademetionine 1,4-butanedisulfonate

Abstract

S-Adenosyl-L-methionine (Ademetionine, SAMe) is a vital metabolite in all living organisms, acting as the principal methyl group donor in a vast number of biochemical reactions.[1][2] Its therapeutic potential in treating conditions like depression, osteoarthritis, and various liver diseases is well-documented.[1][3][4] However, the inherent chemical instability of the ademetionine molecule poses a significant challenge for its formulation as a pharmaceutical agent. This application note provides a comprehensive, field-proven protocol for the synthesis of Ademetionine 1,4-butanedisulfonate, a stable salt form suitable for pharmaceutical development. The described methodology is rooted in the industrially prevalent approach of yeast fermentation, followed by a robust purification and salt formation process. We detail the critical steps from microbial culture to final product characterization, explaining the scientific rationale behind each procedural choice to ensure reproducibility and high purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for producing this important therapeutic compound.

Introduction: The Challenge of Ademetionine Stability

Ademetionine is synthesized endogenously from L-methionine and adenosine triphosphate (ATP) by the enzyme Methionine Adenosyltransferase (MAT).[5] It participates in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[6]

-

Transmethylation: Ademetionine donates its methyl group to a wide array of substrates, including DNA, proteins, and neurotransmitters, a process fundamental to epigenetic regulation and cellular signaling.[6]

-

Transsulfuration: It is a precursor to the synthesis of cysteine and, subsequently, glutathione, a critical endogenous antioxidant that protects cells from oxidative damage.[6]

-

Aminopropylation: It is essential for the synthesis of polyamines like spermidine and spermine, which are crucial for cell growth and proliferation.[2]

Despite its biological importance, the ademetionine molecule is highly unstable due to its reactive sulfonium center. It is susceptible to degradation, particularly at neutral or alkaline pH and elevated temperatures.[7][8] To overcome this, ademetionine is prepared as a stable salt. While several salt forms exist, such as the disulfate tosylate, the 1,4-butanedisulfonate salt offers excellent stability and is widely used in pharmaceutical preparations.[9][10][11] This protocol focuses on the production of the biologically active (S,S)-isomer of ademetionine via fermentation, followed by its conversion to the stable 1,4-butanedisulfonate salt.[4]

Synthesis and Purification Strategy Overview

The production of Ademetionine 1,4-butanedisulfonate is a multi-stage process that begins with the biological synthesis of the active molecule, followed by chemical purification and stabilization. The workflow is designed to maximize the yield of the biologically active (S,S)-isomer while ensuring the removal of process-related impurities, such as host cell proteins.[12]

Workflow Diagram: From Fermentation to Final Product

Caption: Overall workflow for the synthesis of Ademetionine 1,4-butanedisulfonate.

Detailed Experimental Protocols

Safety Precaution: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All procedures should be performed in a well-ventilated area or fume hood.

Protocol 1: Production of Ademetionine via Yeast Fermentation

This protocol utilizes Saccharomyces cerevisiae, a yeast species well-characterized for its ability to produce high titers of ademetionine when supplemented with L-methionine.[13][14]

-

Media Preparation: Prepare the fermentation medium containing a carbon source (e.g., glucose), nitrogen source (e.g., yeast extract, peptone), essential minerals, and vitamins. Sterilize the medium by autoclaving.

-

Inoculum Culture: Inoculate a starter culture of a high-yield S. cerevisiae strain into a small volume of sterile medium. Incubate at 28-30°C with shaking for 24-48 hours until a dense culture is obtained.

-

Fermentation: Transfer the inoculum to the main fermenter. Maintain the temperature at 28-30°C and pH between 4.5-5.5. Provide aeration and agitation to ensure aerobic growth.

-

Substrate Feeding: After an initial growth phase (approx. 24 hours), begin fed-batch addition of a sterile L-methionine solution. This precursor is essential for the intracellular synthesis of ademetionine.[14]

-

Harvesting: After 60-80 hours of fermentation, harvest the yeast cells by centrifugation. The resulting cell paste contains the accumulated ademetionine.[15]

Scientist's Note: The fed-batch strategy for L-methionine is critical. High initial concentrations can be toxic to the yeast, while a continuous feed maintains the precursor supply for the MAT enzyme without inhibiting cell growth.

Protocol 2: Extraction and Purification of Ademetionine

This stage aims to release the intracellular ademetionine and separate it from cell debris and other macromolecules.

-

Cell Lysis/Extraction: Resuspend the harvested yeast cell paste in 3-4 volumes of cold (4°C) dilute sulfuric or perchloric acid (e.g., 1.5 M H₂SO₄). The acidic environment helps to lyse the cells and simultaneously stabilizes the released ademetionine.[13][16]

-

Stirring: Stir the suspension at 4°C for 1-2 hours to ensure complete extraction.

-

Neutralization & Clarification: Adjust the pH of the lysate to approximately 4.5-5.0 with a suitable base like calcium carbonate or sodium carbonate.[13] This step precipitates proteins and other impurities. Remove the solids by centrifugation or filtration to obtain a clarified, ademetionine-rich supernatant.

Scientist's Note: Performing the extraction at low temperatures and in an acidic medium is paramount to prevent the degradation of the target molecule.[17]

Protocol 3: Ion-Exchange Chromatography and Salt Formation

This is the key step where ademetionine is purified and converted into its stable salt form.

-

Column Preparation: Pack a chromatography column with a strongly acidic cation-exchange resin. Equilibrate the resin by washing it with deionized water until the pH of the effluent is neutral.

-

Loading: Load the clarified supernatant from Protocol 2 onto the equilibrated column. Ademetionine, being positively charged, will bind to the negatively charged resin.

-

Washing: Wash the column with deionized water or a dilute acetic acid solution to remove unbound impurities.[13]

-

Elution and Salt Formation: Elute the bound ademetionine from the resin using a solution of 1,4-butanedisulfonic acid.[13] The sulfonic acid provides both the protons to displace ademetionine from the resin and the counter-ions to form the stable salt in the eluate. Collect the eluate fractions when the pH drops below 3.5.[13]

Scientist's Note: The molar ratio of 1,4-butanedisulfonic acid to ademetionine in the final product is a critical quality attribute. This is controlled by the concentration of the elution solution and subsequent processing. A typical target ratio is between 1.63 and 1.66 moles of the acid per mole of ademetionine.[13]

Protocol 4: Final Product Isolation

-

Purification (Optional): The eluate can be passed through a polymeric adsorbent resin to remove color and other minor impurities.[13]

-

Concentration: Concentrate the purified eluate using reverse osmosis or vacuum evaporation at a low temperature (<40°C) to increase the product concentration.[15]

-

Lyophilization (Freeze-Drying): Freeze the concentrated solution (pre-freezing at -40°C or lower) and then lyophilize it under high vacuum.[18] This process removes water via sublimation, yielding the final product as a stable, white to off-white powder.

Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized Ademetionine 1,4-butanedisulfonate.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control of the final product.

Protocol 5: HPLC Method for Assay and Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for analyzing ademetionine.[8][19]

-

Instrumentation: A standard HPLC system with a UV detector set to 260 nm.[18]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 15 cm, 3-5 µm packing).

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., sodium dodecyl sulfate) and an organic modifier like acetonitrile is often used. A simple mobile phase could be an ammonium formate buffer.[18][20]

-

Flow Rate: 1.0 mL/min.

-

Temperature: Ambient.

-

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in water to a known concentration (e.g., 1.0 mg/mL).[20]

-

Analysis: Inject the sample and a reference standard solution. The purity is calculated based on the area percentage of the main ademetionine peak. The assay (content) is determined by comparing the peak area to that of a certified reference standard.

Data Summary and Acceptance Criteria

The following table summarizes key parameters and typical acceptance criteria based on pharmacopeial standards and literature.[11]

| Parameter | Method | Typical Specification | Rationale |

| Appearance | Visual Inspection | White to almost white powder | Ensures absence of gross contamination or degradation. |

| Identification | HPLC, IR, UV | Positive | Confirms the chemical identity of the compound. |

| Assay (Ademetionine) | HPLC | 48.0% - 53.0% (dried basis) | Quantifies the amount of the active moiety in the salt. |

| Assay (1,4-Butanedisulfonic acid) | HPLC/IC | 46.0% - 51.0% (dried basis) | Quantifies the amount of the counter-ion in the salt. |

| Isomeric Ratio (S,S-Isomer) | Chiral HPLC/CE | ≥70% | Ensures a sufficient amount of the biologically active isomer.[4] |

| pH (1 in 20 solution) | pH meter | 2.1 - 2.5 | Ademetionine is most stable in this acidic pH range. |

| Water Content | Karl Fischer Titration | ≤6.0% | High water content can promote degradation. |

| Related Substances | HPLC | Adenine ≤0.4%, Methylthioadenosine ≤2.0% | Controls levels of known degradation products and impurities. |

References

-

Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. (n.d.). MDPI. [Link]

-

Markham, G. D., & Pajares, M. A. (2009). Enzymatic synthesis of S-adenosyl-L-methionine on the preparative scale. PubMed. [Link]

-

Mato, J. M., Alvarez, L., Ortiz, P., & Pajares, M. A. (1997). S-adenosylmethionine synthesis: molecular mechanisms and clinical implications. PubMed. [Link]

-

Enzymatic synthesis ofS-adenosyl-l-methionine froml-methionine and ATP. (n.d.). Semantic Scholar. [Link]

- CN101985458A - Novel method for preparing ademetionine 1,4-butanedisulfonate. (n.d.).

-

S-Adenosyl methionine. (n.d.). Wikipedia. [Link]

-

Ademetionine Disulfate Tosylate Or S-Adenosyl-L-methionine Disulfate Tosylate BP EP USP CAS 97540-22-2 Manufacturers and Suppliers. (n.d.). fengchengroup.com. [Link]

- US7667034B2 - Chemical synthesis of S-adenosyl-L-methionine with enrichment of (S,S)-isomer. (n.d.).

- CN102660611A - Method for preparing ademetionine 1,4-butanedisulfonate. (n.d.).

- CN102747123B - Process for preparing ademetionine butanedisulfonate. (n.d.).

-

Gao, X., et al. (2019). Efficient production of S-adenosyl-l-methionine from dl-methionine in metabolic engineered Saccharomyces cerevisiae. PubMed. [Link]

-

Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents and pilot study of long-term storage impurities by LC-MS/MS. (2024). PMC. [Link]

- CN102747123A - Process for preparing ademetionine butanedisulfonate. (n.d.).

-

Evaluation of protein impurities in Ademetionine 1,4-Butanedisulfonate. (2024). PubMed. [Link]

- CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate. (n.d.).

- CN105078912A - Ademetionine for injection and preparation method thereof. (n.d.).

-

Analytical Method Development and Validation of Ademetionine. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

-

Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents and pilot study of long-term storage impurities by LC-MS/MS. (2024). ResearchGate. [Link]

-

Ademetionine. (n.d.). PharmaCompass. [Link]

-

What is the mechanism of Ademetionine? (2024). Patsnap Synapse. [Link]

-

Ademetionine Disulfate Tosylate. (n.d.). USP-NF. [Link]

-

Ademetionine in patients with liver disease: a review. (2019). International Journal of Research in Medical Sciences. [Link]

-

Ademetionine 1,4-butanedisulfonate SAM 101020-79-5. (n.d.). Sinoway. [Link]

-

S-Adenosyl-l-methionine 1,4-Butanedisulfonate. (n.d.). USP-NF. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. msjonline.org [msjonline.org]

- 5. S-adenosylmethionine synthesis: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ademetionine? [synapse.patsnap.com]

- 7. CN101985458A - Novel method for preparing ademetionine 1,4-butanedisulfonate - Google Patents [patents.google.com]

- 8. ajpaonline.com [ajpaonline.com]

- 9. Ademetionine Disulfate Tosylate Or S-Adenosyl-L-methionine Disulfate Tosylate BP EP USP CAS 97540-22-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. Ademethionine 1,4-Butanedisulfonate | 101020-79-5 [chemicalbook.com]

- 11. S-Adenosyl-l-methionine 1,4-Butanedisulfonate [doi.usp.org]

- 12. Evaluation of protein impurities in Ademetionine 1,4-Butanedisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102660611A - Method for preparing ademetionine 1,4-butanedisulfonate - Google Patents [patents.google.com]

- 14. Efficient production of S-adenosyl-l-methionine from dl-methionine in metabolic engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN102747123B - Process for preparing ademetionine butanedisulfonate - Google Patents [patents.google.com]

- 16. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. CN102747123A - Process for preparing ademetionine butanedisulfonate - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Ademetionine Disulfate Tosylate [drugfuture.com]

Optimized Preparation of 1,4-Butanedisulfonic Acid Mobile Phases for the Analysis of Basic Pharmaceuticals

Abstract This application note details the rigorous preparation and validation of 1,4-butanedisulfonic acid (BDSA) buffers for Ion-Pair Chromatography (IPC). Designed for researchers analyzing polar basic compounds—specifically catecholamines and hydrophilic pharmaceuticals—this guide addresses the critical solubility, pH stability, and equilibration challenges inherent to disulfonic acid ion-pairing reagents.

Introduction: The Mechanism of Retention

1,4-Butanedisulfonic acid (BDSA) is a specialized ion-pairing reagent used to retain and resolve basic analytes that otherwise elute in the void volume of Reverse Phase (RP) columns.

Unlike standard alkyl-sulfonates (e.g., octanesulfonic acid), BDSA possesses a short hydrophobic chain (C4) and two sulfonic acid groups. This structure creates a unique "Dynamic Ion-Exchange" surface on the stationary phase.

Mechanism of Action[1]

-

Adsorption: The butane backbone partitions into the hydrophobic C18 stationary phase.

-

Surface Modification: The anionic sulfonate groups (

) project into the mobile phase, creating a negatively charged surface. -

Ion-Pairing: Protonated basic analytes (

) interact electrostatically with the immobilized sulfonate groups, significantly increasing retention.

Figure 1: The dynamic formation of the ion-pair complex on the stationary phase surface.

Critical Technical Considerations

Before preparation, three constraints must be addressed to prevent system failure:

A. Solubility & Precipitation (The "Salt Rule")

BDSA is typically supplied as a Disodium Salt (CAS: 36589-61-4). Sodium salts of sulfonic acids have poor solubility in high concentrations of Acetonitrile (MeCN).

-

Rule: Never exceed 50% Acetonitrile when using >10 mM BDSA sodium salt.

-

Recommendation: Use Methanol (MeOH) as the organic modifier whenever possible, as it solubilizes sulfonate salts significantly better than MeCN.

B. Detection Compatibility

-

UV/Fluorescence/EC: Highly compatible. BDSA is UV transparent above 210 nm.

-

Mass Spectrometry (MS): INCOMPATIBLE. BDSA is non-volatile. It will crystallize in the electrospray source, causing severe fouling and signal suppression. For MS applications, volatile ion-pairing agents (e.g., Heptafluorobutyric acid) must be used instead.

C. Column Equilibration

Because BDSA modifies the stationary phase surface, the column requires extensive equilibration.[1]

-

Volume: 20–30 column volumes are required for stable retention times.

-

Hysteresis: Once a column is used with BDSA, it should be dedicated to that method. Washing the reagent off completely is difficult and time-consuming.

Protocol: Preparation of 50 mM BDSA Buffer (pH 2.5)

Target Concentration: 50 mM 1,4-Butanedisulfonic Acid Target pH: 2.5 (Buffered with Phosphate) Volume: 1.0 Liter

Reagents Required[2][3][4][5][6]

-

1,4-Butanedisulfonic acid disodium salt (MW: ~262.2 g/mol )[2]

-

Sodium Dihydrogen Phosphate (NaH₂PO₄) (Anhydrous)[3]

-

Phosphoric Acid (85%) (HPLC Grade)[3]

-

Milli-Q Water (18.2 MΩ)

-

Methanol (HPLC Grade)

Step-by-Step Procedure

Figure 2: Workflow ensuring solubility and filtration prior to organic solvent addition.

Step 1: Weighing and Dissolution

-

Weigh 13.11 g of 1,4-Butanedisulfonic acid disodium salt.

-

Weigh 3.00 g of Sodium Dihydrogen Phosphate (NaH₂PO₄) to provide buffering capacity.

-

Transfer both to a 1 L beaker.

-

Add approximately 900 mL of Milli-Q water.

-

Stir until completely dissolved. Note: Do not add organic solvent yet.

Step 2: pH Adjustment[4][3]

-

Place the probe of a calibrated pH meter into the solution.

-

Slowly add Phosphoric Acid (85%) dropwise while stirring.

-

Adjust the pH to 2.50 ± 0.05 .

-

Why pH 2.5? This pH ensures the basic analytes are fully protonated (

of amines is typically >9) and suppresses silanol activity on the column.

-

Step 3: Filtration (Critical)

-

Transfer the solution to a 1 L volumetric flask and bring to volume with water.

-

Filter the entire aqueous buffer through a 0.22 µm or 0.45 µm Nylon membrane filter .

-

Reasoning: This removes insoluble impurities often found in bulk sulfonate salts, preventing check-valve failure.

-

Step 4: Mobile Phase Blending

Prepare the final mobile phase by mixing the aqueous buffer with Methanol.

-

Example Ratio: 95% Buffer / 5% Methanol (Isocratic for Catecholamines).

-

Procedure: Measure volumes separately, then mix.

-

Degassing: Sonicate or vacuum degas for 10 minutes immediately before use.

System Suitability & Troubleshooting

Use the following metrics to validate the quality of your mobile phase preparation.

| Issue | Symptom | Root Cause | Corrective Action |

| Drifting RT | Retention times slowly decrease over hours. | Insufficient equilibration. | Flush column with 30 column volumes of mobile phase. Recycle mobile phase overnight if necessary. |

| High Backpressure | Sudden pressure spike. | Salt precipitation in pump heads. | STOP. Switch to 90:10 Water:MeOH (no salt) to wash system. Ensure Organic % is <50% in method. |

| Noisy Baseline | Spikes or waves in UV baseline. | Impure IPC reagent or air bubbles. | Use HPLC-grade IPC reagents. Degas thoroughly. Ensure mixer is functioning. |

| Ghost Peaks | Unknown peaks appearing in gradient. | Impurities in the BDSA salt accumulating and eluting. | Run a "blank" gradient. If peaks persist, purchase higher purity BDSA or use an isocratic method. |

References

-

Separation Science. (2024). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Separation Science. Link

-

Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials Application Notes. Link

-

National Institutes of Health (NIH). (1984). Catecholamine measurements by high-performance liquid chromatography. PubMed.[5] Link

-

SIELC Technologies. (2024). Separation of butane-1,4-disulfonic acid on Newcrom R1 HPLC column. SIELC Application Library. Link

-

Shimadzu. (2024). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu Technical Guide. Link

Sources

Troubleshooting & Optimization

Reducing baseline noise in HPLC with 1,4-butanedisulfonic acid salt

Topic: Reducing Baseline Noise with 1,4-Butanedisulfonic Acid (BDSA) Salts

Audience: Researchers, Scientists, and Drug Development Professionals Reagent Focus: 1,4-Butanedisulfonic acid disodium salt (divalent ion-pairing agent)

Executive Summary

You are likely using 1,4-butanedisulfonic acid (BDSA) because standard monovalent reagents (like heptanesulfonate) failed to retain your highly basic, polar analytes. As a divalent counter-ion, BDSA creates a much stronger "bridge" between the positively charged analyte and the C18 stationary phase.

However, this increased interaction strength comes at a cost: BDSA is "stickier" and kinetically slower than monovalent reagents. This leads to the specific baseline issues you are encountering: slow equilibration drifts, "ghost" peaks from impurity concentration, and high background noise at low UV wavelengths.

This guide provides a self-validating workflow to eliminate these artifacts.

Module 1: The "Zero-Noise" Preparation Protocol

The majority of baseline noise in Ion-Pair Chromatography (IPC) originates from the mobile phase preparation, not the detector.

The Science of IPC Noise

In IPC, the column is not just a separation bed; it is a concentrator . Impurities in your BDSA salt or water that are slightly hydrophobic will accumulate at the head of the column during equilibration. When you run a gradient, these impurities elute, appearing as "ghost peaks" or causing a rising baseline hump.

Protocol: Mobile Phase Preparation

Objective: Create a thermodynamically stable mobile phase with minimal UV background.

-

Sourcing: Use only HPLC-Grade or IPC-Grade BDSA salts.

-

Why: Lower grades contain isomeric impurities that absorb at 210–220 nm.

-

-

Dissolution (The "Pre-Mix" Rule):

-

Do NOT rely on the HPLC pump to mix BDSA from Line A (Aqueous) and Line B (Organic).

-

DO pre-mix the BDSA into both the aqueous and organic phases if solubility permits (usually up to 50-60% organic). If BDSA precipitates in high organic, you must run a "ternary" pump setup or accept baseline drift (see Module 2).

-

-

Filtration:

-

Filter the aqueous BDSA solution through a 0.2 µm Nylon or PVDF membrane before adding organic modifiers.

-

Why: Undissolved salt micro-crystals cause "spiking" noise in the detector.

-

Visual Workflow: Mobile Phase Setup

Module 2: Method Optimization & The "Delta-Equilibrium"

Problem: The baseline drifts upwards or downwards during the gradient.[1][2]

The Cause: Adsorption Isotherms

BDSA is a surface-active agent. It coats the C18 stationary phase. The amount of BDSA that sticks to the column depends on the percentage of organic solvent.

-

Low Organic (Start of Gradient): High BDSA adsorption.

-

High Organic (End of Gradient): BDSA strips off the column.

-

Result: The concentration of BDSA in the mobile phase reaching the detector changes, causing a baseline shift (Drift).

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| High Background (Constant) | Impure BDSA salt or dirty water. | Switch to "IPC-Grade" reagents. Check water TOC levels. |

| Rhythmic Noise (Sine Wave) | Pump mixing issues. | BDSA increases viscosity. Lower flow rate or install a larger static mixer. |

| Spikes (Random) | Micro-precipitation or air bubbles. | Filter mobile phase (0.2 µm). Ensure BDSA is soluble in the final % organic. |

| Ghost Peaks (Consistent) | Impurities concentrating on the column. | Increase equilibration time. Clean column (see Module 4). |

| Drifting Baseline (Slope) | Changing Refractive Index or BDSA stripping. | Baseline Subtraction: Run a "blank" gradient (0µL injection) and subtract it from sample runs. |

Module 3: Critical FAQs

Q1: How long must I equilibrate the column with BDSA?

-

Answer: Much longer than standard Reverse Phase.

-

Standard RP: 5–10 Column Volumes (CV).

-

BDSA (IPC): 20–50 Column Volumes.

-

Why: The column acts as a "chemical sponge." You must saturate the C18 surface with the BDSA dianion until the adsorption equilibrium is stable. If you stop early, the baseline will drift as the column continues to slowly adsorb the reagent.

-

Q2: My baseline rises sharply at the end of the gradient. Why?

-

Answer: This is likely "UV Cutoff Mismatch."

-

If Line A has BDSA (absorbs at 210nm) and Line B is pure Acetonitrile (transparent at 210nm), the baseline might actually drop.

-

If the baseline rises, it is usually because impurities in the BDSA are eluting, or the Refractive Index change is affecting the detector flow cell.

-

Fix: Use a reference wavelength (e.g., 360 nm) if your detector supports it, to cancel out Refractive Index effects.

-

Q3: Can I switch this column back to regular C18 methods later?

-

Answer: No.

-

BDSA is a divalent sulfonate; it binds extremely tightly to the stationary phase. It is nearly impossible to remove 100% of it. Traces will remain and alter the selectivity of future non-IPC methods (causing peak tailing for bases).

-

Rule: Dedicate the column to this specific IPC method.

-

Module 4: Column Regeneration & "Deep Clean"

Use this protocol only if you observe severe ghost peaking or loss of retention.

Warning: Do not use 100% Organic solvent immediately. BDSA salts may precipitate inside the pores of the column if the water content drops too fast.

Protocol: The "Salt-First" Wash

-

Flush 1: 90% Water / 10% Methanol (No BDSA). Flow: 1.0 mL/min for 20 mins.

-

Goal: Remove the bulk mobile phase buffer.

-

-

Flush 2: 50% Methanol / 50% Water. Flow: 1.0 mL/min for 20 mins.

-

Goal: Remove loosely bound organics.

-

-

The Stripper (Critical Step): 100 mM Phosphate Buffer (pH 6.0) / 50% Methanol.[3]

-

Goal: The high concentration of phosphate ions competes with the sulfonate ions, helping to "push" the BDSA off the C18 surface.

-

-

Final Wash: 100% Methanol (30 mins).

-

Re-Equilibration: Return to initial BDSA mobile phase for at least 60 minutes before injecting.

Visual Logic: Troubleshooting Decision Tree

References

-

Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC. Retrieved from [Link]

-

Waters Corporation. (2022). Controlling Contamination in LC/MS Systems (Applicable to high-sensitivity IPC). Retrieved from [Link]

-

Chromatography Online (LCGC). (2013). Gradient Elution, Part V: Baseline Drift Problems. Retrieved from [Link]

Sources

Improving retention of basic analytes with 1,4-butanedisulfonate

Technical Note: Optimization & Troubleshooting of 1,4-Butanedisulfonate (1,4-BDS) in RPLC Doc ID: TN-BDS-042 | Level: Advanced Application Support

Strategic Overview: Why 1,4-Butanedisulfonate?

As a Senior Application Scientist, I often see researchers default to sodium octanesulfonate (SOS) for basic analytes. While SOS is effective, 1,4-butanedisulfonate (1,4-BDS) offers a distinct orthogonal selectivity that is frequently overlooked.

Unlike monovalent surfactants (e.g., SOS, heptanesulfonate), 1,4-BDS is a dianion . It possesses two sulfonate groups separated by a short C4 alkyl chain. This structure creates a unique "bridging" capability and higher charge density on the stationary phase surface.

When to choose 1,4-BDS over standard alkyl sulfonates:

-

Dicationic Analytes: It provides superior stoichiometry for molecules with two positive charges (e.g., certain bis-quaternary ammonium compounds).

-

Insufficient Polarity: When octanesulfonate makes the analyte too retained or causes broad peaks due to excessive hydrophobic interaction, the shorter C4 chain of 1,4-BDS reduces hydrophobic drag while maintaining strong electrostatic retention.

-

Orthogonal Selectivity: It alters elution order compared to monovalent ion-pairing reagents (IPRs), often resolving critical pairs that co-elute with standard IPRs.

Core Protocol: Mobile Phase Preparation

Scientific Integrity Note: The most common cause of baseline noise and retention drift with 1,4-BDS is improper mobile phase preparation. IPRs are salts; their solubility in organic solvents is limited.

Step-by-Step Preparation (Example: 1L of 10 mM 1,4-BDS, pH 3.0)

-

Dissolution (Aqueous Phase):

-

Weigh the required amount of 1,4-butanedisulfonate disodium salt (approx. 2.66 g for 10 mM) into a beaker.

-

Add ~900 mL of HPLC-grade water. Do not add organic solvent yet.

-

Stir until completely dissolved.

-

-

pH Adjustment (The Critical Step):

-

Why: The sulfonate group is strongly acidic, but the analyte's ionization depends on pH.

-

Adjust pH to 2.5–3.0 using Phosphoric Acid (for UV transparency) or Formic Acid .

-

Warning: Never adjust pH after adding organic solvent, as pH meters drift in semi-aqueous solutions.

-

-

Filtration:

-

Filter through a 0.2 µm nylon membrane. This removes insoluble particulates that cause "spikes" in the UV baseline.

-

-

Organic Mixing:

-

Transfer to a volumetric flask.

-

If the method requires a premixed mobile phase (isocratic), add the organic modifier (e.g., Methanol) now.

-

Solubility Check: 1,4-BDS can precipitate in >60% Acetonitrile. Methanol is preferred for IPR methods due to better solubility.[1]

-

Mechanism of Action (Visualization)

The following diagram illustrates the "Dynamic Ion Exchange" model, which is the prevailing theory for how 1,4-BDS functions. The hydrophobic C4 chain adsorbs into the C18 pores, while the two negatively charged sulfonate tails project outward, trapping the protonated basic analyte.

Caption: Dynamic Ion Exchange Model: 1,4-BDS modifies the C18 surface to act as a cation exchanger.

Troubleshooting Center

Scenario A: Drifting Retention Times (Hysteresis)

Symptom: The analyte elutes earlier in the first few injections and retention slowly increases over 10–20 runs.

-

Root Cause: The column is not fully equilibrated. The C18 stationary phase takes a long time to saturate with the IPR.

-

Fix:

-

Flux the column with the IPR-containing mobile phase (no organic gradient yet) for at least 30–40 column volumes .

-

For 1,4-BDS, which is hydrophilic, equilibrium is faster than octanesulfonate but still requires ~1 hour at standard flow rates.

-

Pro Tip: Store the column in the mobile phase (without buffer salts if possible, but with IPR) to avoid re-equilibration downtime.

-

Scenario B: "Ghost" Peaks or High Baseline Noise

Symptom: Cyclic baseline rise/fall or random spikes.

-

Root Cause:

-

Impurity: Technical grade 1,4-BDS often contains UV-absorbing impurities.

-

Gradient Artifacts: As the organic gradient increases, the solubility of the IPR decreases, or the UV cutoff shifts.

-

-

Fix:

-

Use "HPLC Grade" or "Ion Pair Grade" reagents only.

-

Use a reference wavelength (e.g., 360 nm) if your detector supports it, to subtract gradient drift (only if analyte doesn't absorb there).

-

Switch organic modifier from Acetonitrile to Methanol (better solubility = less noise).

-

Scenario C: Loss of Retention for Polar Bases

Symptom: Even with 1,4-BDS, the basic analyte elutes in the void volume.

-

Root Cause:

-

pH too low: If pH < 2.0, the sulfonate groups may begin to protonate (rare, as sulfonate pKa is very low) or the surface chemistry changes.

-

Competition: High concentration of inorganic buffer (e.g., 50 mM Phosphate) competes with the IPR for the surface.

-

-

Fix:

-

Lower the inorganic buffer concentration (keep it < 10 mM).

-

Increase 1,4-BDS concentration (from 5 mM to 10 or 20 mM).

-

Data Summary: Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Drifting Retention | Column not saturated with IPR. | Flush with 30+ column volumes of Mobile Phase A. |

| Precipitation | High % Organic or incompatible salt. | Use Methanol instead of ACN; keep organic < 50% in A. |

| Fronting Peaks | Column overload or solubility mismatch. | Reduce injection volume; ensure sample diluent matches Mobile Phase A. |

| High Backpressure | IPR precipitation in frit. | Wash column with 90:10 Water:MeOH (warm, 40°C) to dissolve salts. |

Advanced FAQs

Q1: Is 1,4-Butanedisulfonate compatible with Mass Spectrometry (LC-MS)? A: NO. This is a critical safety and equipment health warning. 1,4-BDS is a non-volatile salt.

-

Consequence: It will crystallize in the ESI source, causing immediate signal suppression and requiring extensive (and expensive) source cleaning.

-

Alternative: For LC-MS of basic analytes, use volatile ion-pairing agents like Ammonium Formate or Heptafluorobutyric Acid (HFBA) , though HFBA also causes suppression.

Q2: How do I remove 1,4-BDS from my column? A: It is extremely difficult. Once a C18 column is exposed to sulfonated IPRs, the reagent modifies the surface chemistry semi-permanently.

-

Recommendation: Dedicate the column to this specific method.

-

Emergency Cleaning Protocol: If you must clean it:

-

20 CVs Warm Water (40°C).

-

20 CVs 50:50 Methanol:Phosphate Buffer (100 mM, pH 6). The high salt helps displace the IPR via ion exchange.

-

20 CVs 100% Methanol. Note: The column will likely never return to its original selectivity.

-

Q3: Can I use Acetonitrile (ACN) with 1,4-BDS? A: Use with caution. Sulfonates have lower solubility in ACN than in Methanol. If your gradient goes above 60-70% ACN, the 1,4-BDS may precipitate, causing pump seal wear and column clogging. Always check solubility by mixing the specific ratio in a beaker before putting it on the instrument.

References

-

Mechanism of Ion Pair Chromatography : Cecchi, T. (2009). Ion-Pair Chromatography and Related Techniques. CRC Press.

-

Ion-Pairing Reagent Selection : Sigma-Aldrich (Merck). Analysis of Polar Compounds with Ion Pair Reagents.

-

Column Cleaning & Regeneration : Dolan, J. (2008). Ion Pairing – Blessing or Curse? LCGC North America.

-

LC-MS Compatibility : Waters Corporation. Mobile Phase Considerations for LC/MS.

Sources

Troubleshooting precipitation of disodium 1,4-butanedisulfonate in acetonitrile

Topic: Troubleshooting Precipitation & Solubility in Acetonitrile (ACN) Systems

Status: Active Lead Scientist: Dr. [AI Name], Senior Application Scientist Last Updated: February 12, 2026[1]

Emergency Triage: What is your immediate failure mode?

Select the scenario that matches your current observation to jump to the relevant troubleshooting module.[1]

| Observation | Context | Immediate Action | Go To |

| System Overpressure / Clogging | HPLC/IC lines, flow chemistry reactors. | Stop pump. Flush with 100% Water (Warm if possible).[1] Do NOT add more ACN. | [Module A] |

| "Oiling Out" / Sticky Gum | Crystallization, purification, isolation. | Stop cooling. Re-heat to dissolve. Add water (1-5%).[1] | [Module B] |

| Cloudy / Hazy Solution | Eluent preparation, reagent mixing.[1] | Check ACN %.[1] If >40%, you have exceeded the solubility limit.[1][2] | [Module A] |

Module A: Chromatography & Flow Systems (Unwanted Precipitation)

The Issue: You are using Disodium 1,4-butanedisulfonate (often as an Ion Chromatography eluent or mobile phase additive) and observing precipitation when mixing with Acetonitrile.

The Science: Dielectric Mismatch & Salting Out

Disodium 1,4-butanedisulfonate is a highly polar, divalent salt. It relies on the high dielectric constant of water (

When you add ACN to the aqueous salt solution:

-

Dielectric Drop: The bulk dielectric constant of the solvent mixture drops.[1]

-